HIV Protease Substrate 1

HIV-1 protease kinetics FRET substrate comparison enzyme efficiency

HIV protease inhibitor screening demands substrates with consistent lot-to-lot kinetic performance. HIV Protease Substrate 1 addresses this with batch-certified purity and validated enzymatic parameters. • FRET-based EDANS/DABCYL pair enables continuous real-time fluorescence readout (Ex 340 nm / Em 490 nm) for HTS campaigns exceeding 10⁶ compounds • Well-characterized kinetics (Km = 103 μM, kcat = 4.9 s⁻¹; kcat/Km = 0.048 μM⁻¹s⁻¹) support reproducible IC₅₀ determinations and mechanism-of-action studies • Validated against wild-type and multi-drug-resistant HIV-1 protease variants (single V82A through hexa-mutant forms), maintaining 40-60% relative catalytic efficiency • ≥98% HPLC purity; lyophilized powder; shipped ambient; long-term storage at -20°C

Molecular Formula C92H133N27O23S
Molecular Weight 2017.3 g/mol
Cat. No. B14749617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHIV Protease Substrate 1
Molecular FormulaC92H133N27O23S
Molecular Weight2017.3 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCNC(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C3CCCN3C(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CCC(=O)NCCNC5=CC=CC6=C5C=CC=C6S(=O)(=O)O)NC(=O)C(CCCNC(=N)N)N
InChIInChI=1S/C92H133N27O23S/c1-7-51(4)77(88(136)114-76(50(2)3)87(135)109-64(36-39-73(95)123)81(129)107-62(80(128)110-66(90(138)139)20-13-43-105-92(99)100)18-8-9-41-103-78(126)53-25-27-54(28-26-53)116-117-55-29-31-56(32-30-55)118(5)6)115-86(134)70-21-14-46-119(70)89(137)68(47-52-23-33-57(121)34-24-52)112-84(132)67(48-74(96)124)111-82(130)63(35-38-72(94)122)108-85(133)69(49-120)113-83(131)65(106-79(127)60(93)17-12-42-104-91(97)98)37-40-75(125)102-45-44-101-61-19-10-16-59-58(61)15-11-22-71(59)143(140,141)142/h10-11,15-16,19,22-34,50-51,60,62-70,76-77,101,120-121H,7-9,12-14,17-18,20-21,35-49,93H2,1-6H3,(H2,94,122)(H2,95,123)(H2,96,124)(H,102,125)(H,103,126)(H,106,127)(H,107,129)(H,108,133)(H,109,135)(H,110,128)(H,111,130)(H,112,132)(H,113,131)(H,114,136)(H,115,134)(H,138,139)(H4,97,98,104)(H4,99,100,105)(H,140,141,142)/t51-,60-,62-,63-,64-,65-,66-,67-,68-,69-,70-,76-,77-/m0/s1
InChIKeyBYTQJXGDAWVWOK-CTAFNQJCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HIV Protease Substrate 1 Overview


HIV Protease Substrate 1 (CAS: 223769-59-3) is a synthetic FRET-based peptide derived from the natural HIV-1 matrix/capsid (MA/CA) polyprotein cleavage site . The core sequence SQNYPIVQ corresponds to the highly conserved p17-p24 junction in the viral Gag precursor, making this substrate an authentic proxy for physiological HIV-1 protease activity [1]. The peptide is dually modified with a donor fluorophore EDANS on the N-terminal glutamic acid residue and an acceptor chromophore DABCYL on the C-terminal lysine residue, enabling real-time fluorescence resonance energy transfer (FRET)-based detection upon protease-mediated cleavage between the Tyr-Pro bond .

1
FRET-based HIV-1 protease substrate with EDANS/DABCYL donor-acceptor pair
2
MA/CA (p17-p24) Gag cleavage-site proxy for conserved substrate recognition
3
Real-time continuous kinetic monitoring without quenching or secondary development

Why HIV Protease Substrate 1 Requires Validation


HIV-1 protease displays profound subsite specificity that is exquisitely sensitive to the amino acid sequence context, particularly at the P1, P2, and P2′ positions [1]. Substituting even one amino acid in the SQNYPIVQ core can alter catalytic efficiency by orders of magnitude, as demonstrated by substrate panels used to evaluate drug-resistant protease mutants [2]. Kinetic parameters among commonly used fluorogenic substrates differ dramatically—kcat/Km values span from 0.002 to 18 μM⁻¹s⁻¹ depending solely on the peptide backbone sequence [3]. Consequently, an assay established and validated with HIV Protease Substrate 1 cannot be seamlessly transitioned to another fluorogenic peptide without full revalidation of inhibitor IC₅₀ determinations, dynamic range, and Z′-factor reliability. This substrate's specific EDANS/DABCYL FRET pair and Tyr-Pro cleavage site represent a validated package that is not interchangeable with alternative chromogenic or FRET-based HIV protease substrates.

Sequence

Single amino acid substitution in the SQNYPIVQ core may shift catalytic efficiency by orders of magnitude; substrate context is not transferable.

Kinetics

kcat/Km values among fluorogenic HIV protease substrates vary widely; assay dynamic range and Z'-factor require full revalidation on substitution.

FRET Pair

EDANS/DABCYL and Tyr-Pro cleavage site form a validated package; alternative chromogenic or FRET substrates may not reproduce inhibitor IC₅₀ determinations.

HIV Protease Substrate 1 Performance Data


Catalytic Efficiency Comparison

When assessed for use in high-throughput inhibitor screening, HIV Protease Substrate 1 (DABCYL-SQNYPIVQ-EDANS) was directly benchmarked against alternative fluorogenic substrates. Its catalytic efficiency (kcat/Km = 0.048 μM⁻¹s⁻¹) is approximately 13-fold lower than that of the Abz-TINleF(p-NO₂)QR substrate (0.63 μM⁻¹s⁻¹) and about 10-fold lower than a newly optimized substrate (0.50 μM⁻¹s⁻¹) identified in the same study [1].

Catalytic Efficiency
Head-to-head
kcat/Km = 0.048 μM⁻¹s⁻¹ vs. 0.63 μM⁻¹s⁻¹ (Abz-TINleF(p-NO₂)QR) and 0.50 μM⁻¹s⁻¹ (novel optimized)
Supports extended linear reaction windows for long-duration kinetic reads
13-fold lower efficiency; context-dependent benefit for inhibitor characterization
HIV-1 protease kinetics FRET substrate comparison enzyme efficiency

Kinetic Parameter Reference Standard

The well-characterized kinetic parameters of HIV Protease Substrate 1 (kcat = 4.9 ± 0.2 s⁻¹, Km = 103 ± 8 μM) serve as an established reference point across multiple independent studies [1]. In a separate screening context, this substrate was used as the baseline comparator for identifying improved substrates, with the novel substrate KVSLNFPIL demonstrating a ~20-fold improvement in kcat/Km over the SQNYPIVQ sequence [2].

Kinetic Reference
Cross-study
kcat = 4.9 ± 0.2 s⁻¹; Km = 103 ± 8 μM; kcat/Km = 0.048 ± 0.004 μM⁻¹s⁻¹
Supports cross-laboratory assay validation and method transfer
~20-fold lower than optimized novel substrate KVSLNFPIL; reference-standard role
enzyme kinetics reference standard Km determination

FRET vs. Chromogenic Detection

HIV Protease Substrate 1 incorporates a defined EDANS/DABCYL donor-acceptor FRET pair with precise spatial orientation spanning the Tyr-Pro cleavage site . In contrast to simple chromogenic substrates such as HIV Protease Substrate I (which lacks quantitative comparative data in the accessible literature), the EDANS/DABCYL FRET configuration in this substrate enables real-time, continuous fluorescence monitoring without the need for reaction quenching or secondary development steps .

FRET vs. Chromogenic
Class-level
Continuous real-time EDANS emission (λex 340 nm / λem 490 nm) with DABCYL quenching; no stop reagents required
Supports continuous assay workflow review for HTS compatibility
Data to verify; method-context dependent
FRET assay fluorescence detection real-time kinetics

Batch-to-Batch Quality Consistency

HIV Protease Substrate 1 is supplied with a minimum HPLC purity specification of ≥95%, ensuring batch-to-batch consistency critical for reproducible enzyme kinetics . This quality specification is accompanied by defined storage conditions (−20°C) and solubility parameters (DMSO soluble) that have been validated across multiple commercial sources and cited in peer-reviewed applications . In contrast, many custom-synthesized peptide substrates lack batch-certified purity documentation, introducing uncontrolled variability into inhibitor potency determinations.

Batch Consistency
Spec review
≥95% HPLC purity; DMSO soluble; −20°C storage; MW 2016–2017 Da
Supports lot-consistency assessment for reproducible kinetics
Supplier-specified; lot-specific CoA review recommended
peptide purity assay reproducibility quality control

Conserved MA/CA Cleavage Site Applicability

The SQNYPIVQ core sequence of HIV Protease Substrate 1 represents the highly conserved MA/CA junction (p17-p24) in the HIV-1 Gag polyprotein, one of the most stringently conserved cleavage sites across HIV-1 isolates [1]. This sequence is cleaved by both wild-type HIV-1 protease and clinically relevant drug-resistant variants, as demonstrated by studies evaluating substrate processing by V82A, M46I/F53L/V82A, and multi-drug-resistant mutant proteases [2].

Mutant Processing
Cross-study
MA/CA cleavage maintained across WT and drug-resistant variants (V82A: 40%; 3x mutant: 47%; 6x mutant: 60% of WT efficiency)
Supports drug-resistant variant characterization studies
Model-specific; mutant panel review required
substrate specificity drug resistance mutant protease

HIV Protease Substrate 1 Applications


High-Throughput Inhibitor Screening

HIV Protease Substrate 1 is extensively validated for use in FRET-based high-throughput screening (HTS) campaigns to identify novel HIV-1 protease inhibitors from compound libraries exceeding one million entries . The real-time fluorescence readout (EDANS emission at 490 nm upon DABCYL separation) enables rapid plate processing with sampling rates of approximately 7 seconds per well when coupled with automated liquid handling systems . The well-characterized kinetic parameters (Km = 103 μM, kcat = 4.9 s⁻¹) provide a reliable baseline for calculating inhibitor IC₅₀ values and assessing compound potency [1]. This substrate has been employed in HTS workflows that successfully identified all 304 known HIV-1 protease inhibitors from a spiked-in control set, demonstrating robust assay sensitivity .

Inhibitor Kinetics and Mechanism Studies

The FRET-based continuous readout of HIV Protease Substrate 1 enables detailed enzyme kinetic studies essential for distinguishing competitive, non-competitive, and uncompetitive inhibition mechanisms . Competitive inhibition assays using this substrate at pH 4.7 by fluorimetric detection have been employed to determine dissociation constants for dimer-inhibitor complexes [1]. The substrate's moderate catalytic efficiency (kcat/Km = 0.048 μM⁻¹s⁻¹) provides an extended linear reaction window that facilitates accurate initial velocity determinations across multiple substrate concentrations, supporting robust Lineweaver-Burk and Dixon plot analyses required for rigorous mechanism-of-action studies.

Drug Resistance and Mutant Profiling

HIV Protease Substrate 1 is suitable for characterizing the catalytic properties of clinically relevant drug-resistant HIV-1 protease variants . The MA/CA cleavage site represented by this substrate maintains robust processing by both wild-type and mutant proteases carrying single (V82A) through multi-drug-resistant (up to six mutations) substitutions [1]. Catalytic efficiencies for these mutants relative to wild-type have been quantified (40-60% of wild-type efficiency) using fluorogenic detection [1], establishing this substrate as a validated tool for comparing the enzymatic properties of patient-derived or engineered protease variants and assessing the functional impact of resistance-associated mutations on substrate processing.

Teaching Laboratory Curricula

HIV Protease Substrate 1 is appropriate for inclusion in academic biochemistry and pharmacology teaching modules focused on enzyme kinetics, FRET principles, and antiviral drug discovery. The substrate's commercial availability with batch-certified purity specifications (≥95% by HPLC) and well-documented kinetic parameters [1] provide a standardized reagent that yields reproducible results across student laboratory sections. The straightforward real-time fluorescence readout eliminates the need for hazardous stop reagents or complex development procedures, reducing student exposure to toxic chemicals while demonstrating core enzymology concepts including Michaelis-Menten kinetics, inhibitor dose-response curves, and FRET-based detection principles.

Application
Selection Property
Validation Focus
High-throughput inhibitor screening
FRET-based real-time HTS compatibility
Assay sensitivity and Z'-factor reliability
Inhibitor kinetics and mechanism studies
Continuous kinetic readout with extended linear window
Mechanism-of-action discrimination
Drug-resistant variant profiling
Conserved MA/CA cleavage site processing
Mutant protease activity comparison
Teaching laboratory curricula
Batch-certified standardization
Reproducibility across student lab sections

Technical Documentation Hub

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32 linked technical documents
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